molecular formula C6H7N3O4S B1321303 5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid

Cat. No.: B1321303
M. Wt: 217.21 g/mol
InChI Key: HGZIIOPOFXICLB-UHFFFAOYSA-N
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Description

5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O4S and its molecular weight is 217.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

5-(ethoxycarbonylamino)thiadiazole-4-carboxylic acid

InChI

InChI=1S/C6H7N3O4S/c1-2-13-6(12)7-4-3(5(10)11)8-9-14-4/h2H2,1H3,(H,7,12)(H,10,11)

InChI Key

HGZIIOPOFXICLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=NS1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of sodium thiocyanate (24.30 g, 0.30 mole) in acetonitrile (120 ml), maintained at 19° C., was treated dropwise over 22 minutes with a solution of ethyl chloroformate (28.7 ml, 0.30 mole) in acetonitrile (25 ml). The resultant mixture was stirred for 25 minutes at 20° C. and then ethyl diazoacetate (31.5 ml, 0.30 mole) was added. After stirring for 24 hours, 6.0 N hydrochloric acid (300 ml) was added with cooling. Acetonitrile solvent was removed in vacuo and the residual aqueous suspension was extracted several times with ether. Combined ether extracts were washed with water, dried (Na2SO4) and evaporated to leave 51.0 g of ethyl 5-ethoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate. This ester was hydrolyzed by refluxing for 6 hours in a mixture of ethanol (80 ml) and aqueous 6 N hydrochloric acid (400 ml) to yield the title acid; m.p. 179°-180° dec. after crystallization from nitromethane.
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400 mL
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80 mL
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Reaction Step Two

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